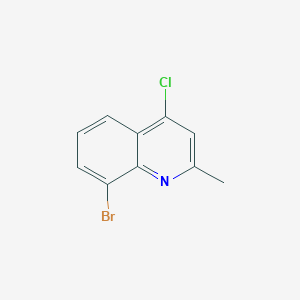
8-Bromo-4-chloro-2-methylquinoline
Vue d'ensemble
Description
8-Bromo-4-chloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
One area of research has focused on the synthesis and structural characterization of quinoline derivatives, including those related to 8-Bromo-4-chloro-2-methylquinoline. For instance, the synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives has been reported, highlighting the chemical reactions involved in producing these compounds and their potential as intermediates for further chemical transformations (El-Agrody & Al-Ghamdi, 2011). Similarly, the synthesis of halogenated 4-quinolones and their evaluation for antiplasmodial activity reflect the interest in modifying quinoline structures to explore their biological activities (Vandekerckhove et al., 2014).
Biological Activities and Applications
Quinoline derivatives, including those structurally similar to this compound, have been evaluated for various biological activities. The antimicrobial potentials of active components isolated from natural sources and their analogues against foodborne bacteria were investigated, revealing that certain quinoline analogues could serve as natural preservatives (Kim et al., 2014). Another study focused on the in vitro cytotoxic studies of 8-hydroxyquinoline derivatives, indicating their potential for developing new therapeutic agents (Kotian et al., 2021).
Photolabile Protecting Groups
The use of brominated hydroxyquinoline as a photolabile protecting group has been explored, showcasing its sensitivity to multiphoton excitation and potential applications in releasing biologically active molecules in a controlled manner through light-induced reactions (Fedoryak & Dore, 2002).
Corrosion Inhibition
Research on quinoline derivatives extends to their application in corrosion inhibition. Novel 8-hydroxyquinoline derivatives have been synthesized and evaluated for their effectiveness in inhibiting mild steel corrosion in an acidic environment, combining experimental and computational studies to understand their protective mechanisms (Rbaa et al., 2019).
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including anticancer properties
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis . The specific interactions of 8-Bromo-4-chloro-2-methylquinoline with its targets would require further investigation.
Result of Action
Quinoline derivatives have been reported to exhibit anticancer activities
Safety and Hazards
Orientations Futures
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of “8-Bromo-4-chloro-2-methylquinoline” could be in the exploration of its potential biological and pharmaceutical activities .
Propriétés
IUPAC Name |
8-bromo-4-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHWORPDUOWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354310 | |
| Record name | 8-Bromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-07-6 | |
| Record name | 8-Bromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-4-chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
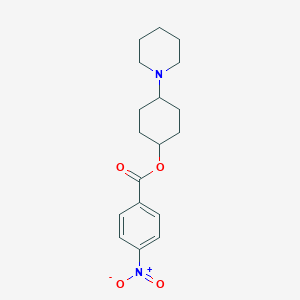

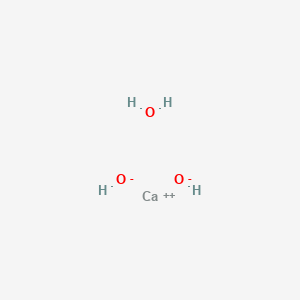
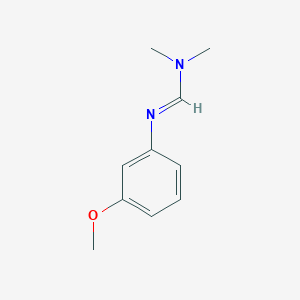

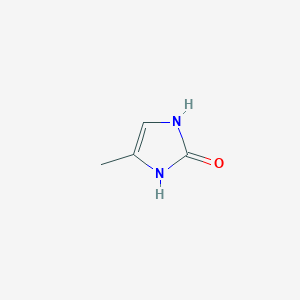

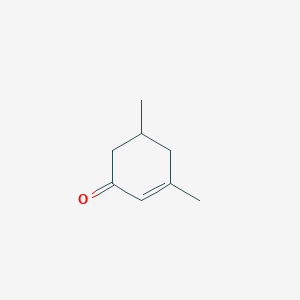

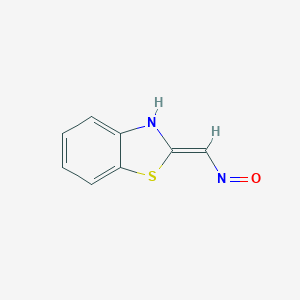
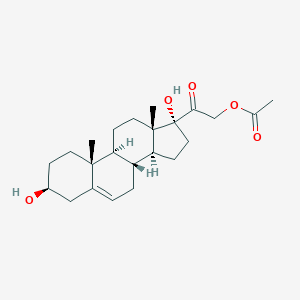
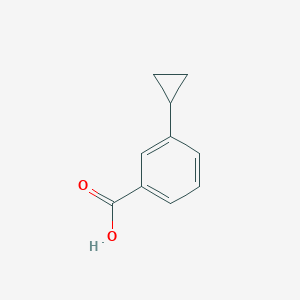

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
